molecular formula C11H16N4O2S B13754534 Theophylline, 8-butylthio- CAS No. 74039-66-0

Theophylline, 8-butylthio-

Cat. No.: B13754534
CAS No.: 74039-66-0
M. Wt: 268.34 g/mol
InChI Key: WVXHRPNRQMJLPT-UHFFFAOYSA-N
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Description

Theophylline, 8-butylthio- is a derivative of theophylline, a methylxanthine drug commonly used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline, 8-butylthio- is characterized by the addition of a butylthio group at the 8th position of theophylline’s molecular structure. This modification can potentially alter its pharmacological properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 8-butylthio- typically involves the introduction of a butylthio group to theophylline. One common method is the nucleophilic substitution reaction where theophylline is reacted with butylthiol in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of Theophylline, 8-butylthio- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Theophylline, 8-butylthio- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the butylthio group to a butyl group.

    Substitution: The butylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: The corresponding butyl derivative.

    Substitution: Various substituted theophylline derivatives depending on the nucleophile used.

Scientific Research Applications

Theophylline, 8-butylthio- has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of thioether groups on the chemical properties of xanthines.

    Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects in respiratory diseases and other conditions.

    Industry: Used in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of Theophylline, 8-butylthio- is similar to that of theophylline. It primarily acts as a phosphodiesterase inhibitor, leading to an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscle and bronchodilation. Additionally, it may block adenosine receptors, contributing to its anti-inflammatory and bronchodilatory effects.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: The parent compound, used to treat asthma and COPD.

    Caffeine: Another methylxanthine with stimulant effects.

    Theobromine: A methylxanthine found in chocolate with mild stimulant effects.

Uniqueness

Theophylline, 8-butylthio- is unique due to the presence of the butylthio group, which can alter its pharmacokinetic and pharmacodynamic properties. This modification may enhance its therapeutic effects or reduce side effects compared to theophylline.

Properties

CAS No.

74039-66-0

Molecular Formula

C11H16N4O2S

Molecular Weight

268.34 g/mol

IUPAC Name

8-butylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C11H16N4O2S/c1-4-5-6-18-10-12-7-8(13-10)14(2)11(17)15(3)9(7)16/h4-6H2,1-3H3,(H,12,13)

InChI Key

WVXHRPNRQMJLPT-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC2=C(N1)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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